An In-Depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)phenol: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)phenol: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, imparting unique photophysical properties and a wide range of biological activities to its derivatives.[1][2][3] This document delves into the core chemical and physical properties of 4-(Benzo[d]oxazol-2-yl)phenol, presents a detailed and validated synthesis protocol with mechanistic insights, and explores its current and potential applications for researchers, chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
4-(Benzo[d]oxazol-2-yl)phenol, also commonly known as 2-(4-hydroxyphenyl)benzoxazole, is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, which is substituted at the 2-position with a 4-hydroxyphenyl group.[4] This arrangement creates an extended π-conjugated system responsible for its characteristic spectroscopic properties and serves as a rigid scaffold for further functionalization.
The core structure consists of a planar benzoxazole system linked to a phenol moiety. This planarity and the presence of both hydrogen bond donor (the phenolic -OH) and acceptor (the oxazole nitrogen) sites are critical to its function in both biological systems and material applications.
Caption: Chemical structure of 4-(Benzo[d]oxazol-2-yl)phenol.
Physicochemical and Spectroscopic Properties
The properties of 4-(Benzo[d]oxazol-2-yl)phenol are summarized below. These data are critical for its handling, purification, and application in various experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)phenol | [4] |
| Synonyms | 2-(4-Hydroxyphenyl)benzoxazole, HPOB | [4][5] |
| CAS Number | 3315-19-3 | [4] |
| Molecular Formula | C₁₃H₉NO₂ | [4][6] |
| Molecular Weight | 211.22 g/mol | [4][6] |
| Appearance | Crystalline solid | [7][8] |
| Melting Point | 253 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [7][8][9] |
| pKa | ~8-9 (Estimated for phenolic proton) | [7][9] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region (typically δ 6.8-8.0 ppm). Protons on the hydroxyphenyl ring will appear as two doublets (an AA'BB' system), while the four protons on the fused benzene ring of the benzoxazole moiety will present as a more complex multiplet. A broad singlet corresponding to the phenolic hydroxyl proton (-OH) will also be present, the chemical shift of which is highly dependent on solvent and concentration.[10][11]
-
¹³C NMR: The carbon spectrum will show signals for all 13 carbons. The carbon attached to the hydroxyl group will appear around δ 155-160 ppm, while the C=N carbon of the oxazole ring is typically observed further downfield (>160 ppm). The remaining aromatic carbons will resonate in the δ 110-145 ppm range.[10]
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Infrared (IR) Spectroscopy: Key vibrational bands include a broad absorption for the O-H stretch of the phenol group (~3300-3400 cm⁻¹), a characteristic C=N stretch for the oxazole ring (~1610 cm⁻¹), a C-O stretch (~1240 cm⁻¹), and multiple peaks corresponding to aromatic C=C and C-H stretching and bending.[10][11]
-
UV-Visible Spectroscopy: The compound exhibits strong absorbance in the UVA region (300-400 nm), with a maximum absorption wavelength (λmax) typically around 330-340 nm.[12][13] This property is central to its use as a fluorophore and UV filter.
Synthesis and Mechanism
The most reliable and common method for synthesizing 2-arylbenzoxazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a 2-aminophenol with a corresponding carboxylic acid or its derivative.[1][14][15]
Expert Rationale for Method Selection
For the synthesis of 4-(Benzo[d]oxazol-2-yl)phenol, the reaction between 2-aminophenol and 4-hydroxybenzoic acid is the most direct route. While various catalysts can be employed, Polyphosphoric Acid (PPA) is often the medium of choice for this transformation in a laboratory setting. PPA serves a dual purpose: it is a strong Brønsted acid that protonates the carbonyl group, activating it for nucleophilic attack, and it acts as a powerful dehydrating agent, driving the final cyclization step by removing water. Its high boiling point also allows the reaction to be conducted at the elevated temperatures required for efficient cyclization.
Detailed Experimental Protocol
Reaction: 2-Aminophenol + 4-Hydroxybenzoic Acid → 4-(Benzo[d]oxazol-2-yl)phenol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq).
-
Reaction Setup: Add Polyphosphoric Acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-100 °C. Carefully and slowly pour the viscous mixture into a beaker of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Filtration: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7. This ensures the phenolic product is fully precipitated. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid extensively with water to remove any residual salts. The primary purification method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-(Benzo[d]oxazol-2-yl)phenol as a crystalline solid.[5]
Caption: General workflow for the synthesis of 4-(Benzo[d]oxazol-2-yl)phenol.
Key Applications and Research Significance
The rigid, conjugated structure of 4-(Benzo[d]oxazol-2-yl)phenol makes it a valuable building block in several advanced scientific fields.
Medicinal Chemistry and Drug Development
The benzoxazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[16] Derivatives of this core structure have demonstrated a remarkable breadth of activities, including:
-
Antimicrobial and Antifungal Agents: The planar heterocyclic system can intercalate with microbial DNA or inhibit key enzymes.[2][3]
-
Anticancer Agents: Many benzoxazole derivatives exhibit cytotoxic activity against various cancer cell lines, often by inhibiting enzymes like topoisomerase or protein kinases.[2][13]
-
Anti-inflammatory and Analgesic Properties: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs), where it contributes to the inhibition of enzymes like cyclooxygenase (COX).[3]
The 4-hydroxyphenyl substituent provides a convenient handle for further chemical modification, allowing for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.
Materials Science and Fluorescent Probes
4-(Benzo[d]oxazol-2-yl)phenol and its isomers are known for their unique photophysical properties, particularly fluorescence originating from an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[17][18][19] Upon photoexcitation, the phenolic proton is rapidly transferred to the nitrogen atom of the oxazole ring, creating a transient keto-type tautomer that fluoresces at a much longer wavelength (a large Stokes shift). This process is highly sensitive to the local environment.
This property is exploited in several applications:
-
Fluorescent Sensors: The fluorescence can be modulated by pH or the presence of metal ions, making these compounds effective sensors.[1][18][20][21]
-
Organic UV Filters: Their strong absorption in the UVA and UVB regions, coupled with the ability to dissipate energy harmlessly via the ESIPT pathway, makes them excellent candidates for advanced, photostable sunscreens and UV-protective coatings.[12]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them suitable for use as emitter materials in OLEDs.[13][22]
Conclusion
4-(Benzo[d]oxazol-2-yl)phenol is a fundamentally important heterocyclic compound with a well-defined structure and a robust profile of physicochemical properties. Its synthesis is straightforward and scalable, relying on established condensation chemistry. The true value of this molecule lies in its versatility as a core scaffold. For medicinal chemists, it offers a proven platform for developing novel therapeutics with a wide range of biological targets. For materials scientists, its unique photophysical properties, governed by the ESIPT mechanism, provide a foundation for creating advanced sensors, UV filters, and optoelectronic devices. This guide serves as a foundational resource for any researcher looking to exploit the rich chemistry and diverse applications of this remarkable compound.
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